Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride
Description
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with amino (NH₂), chloro (Cl), and methyl ester (COOCH₃) groups. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C7H7Cl3N2O2 |
|---|---|
Molecular Weight |
257.5 g/mol |
IUPAC Name |
methyl 5-amino-2,3-dichloropyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H6Cl2N2O2.ClH/c1-13-7(12)4-3(10)2-11-6(9)5(4)8;/h2H,10H2,1H3;1H |
InChI Key |
NMTISKVOBHMTCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1N)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride typically involves the chlorination of pyridine derivatives followed by esterification and amination reactions. One common method includes the chlorination of pyridine with chlorine gas, followed by the introduction of an amino group through nucleophilic substitution. The carboxylate group is then introduced via esterification with methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can affect various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Dichloropyridines
Key dichloropyridine derivatives with varying substituent positions include:
3-Amino-2,6-Dichloropyridine (CAS 62476-56-6)
- Structure: Amino at position 3, chloro at 2 and 4.
- Properties : Melting point 122–123°C .
- Comparison: The absence of a carboxylate ester and the differing chloro/amino positions reduce lipophilicity compared to the target compound.
4-Amino-2,6-Dichloropyridine (CAS 2587-02-2)
- Structure: Amino at position 4, chloro at 2 and 5.
4-Amino-3,5-Dichloropyridine (CAS 22889-78-7)
Functional Group Variations
4-Amino-3,6-Dichloropyridine-2-Carboxylic Acid (CAS 42486-53-3)
- Structure: Carboxylic acid at position 2, amino at 4, chloro at 3 and 6.
- Comparison : The carboxylic acid group increases polarity and reduces solubility in organic solvents compared to the methyl ester in the target compound .
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS 89581-58-8)
- Structure : Pyrimidine ring with chloro, methyl, and carboxylic acid groups.
Hydrochloride Salts and Ester Derivatives
Compounds like Ethyl (S)-3-aminopent-4-ynoate hydrochloride (from ) highlight the role of hydrochloride salts in improving aqueous solubility. The target compound’s ester group enhances membrane permeability compared to carboxylic acid analogs, a critical factor in drug design .
Data Table: Structural and Physical Properties
Key Research Findings and Implications
Substituent Position Effects: Chloro groups at positions 2 and 3 (as in the target compound) create steric hindrance that may slow nucleophilic substitution compared to 2,6-dichloro analogs . Amino groups at position 5 (vs. 3 or 4) could influence hydrogen-bonding networks, as seen in Etter’s graph-set analysis of molecular crystals .
Functional Group Impact :
- Methyl esters improve lipophilicity, favoring passive diffusion in biological systems, whereas carboxylic acids enhance water solubility .
- Hydrochloride salts, as in the target compound, are commonly used in pharmaceuticals to enhance stability and bioavailability .
Heterocyclic System Differences :
- Pyridine derivatives generally exhibit higher basicity than pyrimidines due to fewer electron-withdrawing nitrogen atoms .
Biological Activity
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is a compound of significant interest due to its biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse scientific studies.
The synthesis of this compound typically involves the reaction of 2,3-dichloropyridine derivatives with methylamine and subsequent carboxylation processes. The compound's structure includes a pyridine ring substituted with amino and carboxylate groups, contributing to its biological reactivity.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against Mycobacterium tuberculosis (Mtb), suggesting that this compound may possess similar properties. In vitro studies have revealed that such compounds can inhibit bacterial growth while exhibiting low toxicity to human cells, indicating a favorable therapeutic window for developing anti-TB drugs .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. A series of pyridine derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, certain analogs demonstrated significant cytotoxicity against various cancer cell lines, including those associated with leukemia. The mechanism of action is believed to involve inhibition of ribonucleotide reductase activity, which is crucial for DNA synthesis in rapidly dividing cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyridine ring and substituent groups can significantly influence the compound's potency and selectivity. For example:
- Electronegative Substituents : The presence of electronegative groups on the phenyl ring enhances hydrophilicity and increases anti-TB activity due to improved interactions with bacterial targets .
- Alkylamino Derivatives : Variations in the amino substituents (e.g., methyl, ethyl) have been shown to affect cytotoxicity profiles against cancer cells, with specific derivatives exhibiting IC50 values in the low micromolar range .
Case Studies
- Antimycobacterial Activity : A study focused on synthesizing chloropicolinate amides reported that specific derivatives exhibited promising antimycobacterial activity against Mtb H37Rv. Compounds with certain substitutions showed minimum inhibitory concentration (MIC) values comparable to established anti-TB agents .
- Anticancer Efficacy : Another investigation assessed a series of pyridine-based thiosemicarbazones derived from methyl 5-amino-2,3-dichloropyridine-4-carboxylate. These compounds were tested against L1210 leukemia cells and demonstrated significant antitumor efficacy with enhanced survival rates in mouse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
